

6-METHYL-5-HEPTEN-2-OL structural formula and isomers

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Compound of Interest

Compound Name: 6-METHYL-5-HEPTEN-2-OL

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An In-depth Technical Guide to **6-Methyl-5-hepten-2-ol**: Structural Formula and Isomers

Introduction

6-Methyl-5-hepten-2-ol, also known by synonyms such as Sulcatol, is a naturally occurring organic compound with the molecular formula $C_8H_{16}O$.^{[1][2]} It is classified as a secondary alcohol and plays a significant role as a pheromone for certain species, including the ambrosia beetle.^[3] This technical guide provides a comprehensive overview of the structural formula of **6-methyl-5-hepten-2-ol**, a detailed analysis of its isomers, relevant physicochemical data, and representative experimental protocols for its synthesis. The information is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Structural Formula

The IUPAC name for the compound is 6-methylhept-5-en-2-ol.^[4] Its structure consists of a seven-carbon heptane chain with a hydroxyl (-OH) group at position 2, a carbon-carbon double bond between positions 5 and 6, and a methyl group at position 6. The linear formula is $(CH_3)_2C=CHCH_2CH_2CH(OH)CH_3$.^[5]

The structure contains a chiral center at the C2 carbon, which is bonded to four different groups: a hydrogen atom, a hydroxyl group, a methyl group, and a $-CH_2CH_2C(CH_3)=CH_2$ group.

Caption: Structural formula of **6-Methyl-5-hepten-2-ol** with the chiral center at C2 marked (*).

Isomerism

The molecular formula $C_8H_{16}O$ allows for a wide variety of isomers, which can be broadly categorized into constitutional isomers and stereoisomers.

Stereoisomers of 6-Methyl-5-hepten-2-ol

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of atoms.

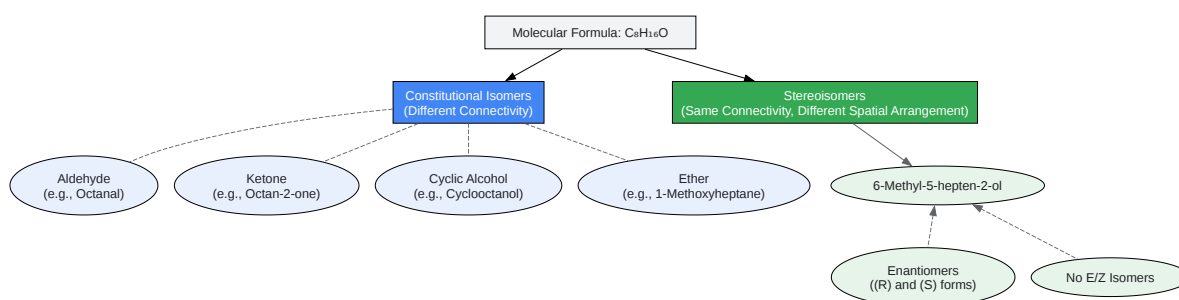
- Enantiomers: Due to the chiral carbon at position 2, **6-methyl-5-hepten-2-ol** exists as a pair of non-superimposable mirror images called enantiomers:
 - (R)-**6-methyl-5-hepten-2-ol**
 - (S)-**6-methyl-5-hepten-2-ol** A mixture containing equal amounts of both enantiomers is known as a racemic mixture, denoted as (±)-**6-methyl-5-hepten-2-ol**.^[6]
- Geometric (E/Z) Isomers: Geometric isomerism is not possible for **6-methyl-5-hepten-2-ol**. This is because the carbon atom at position 6 in the double bond ($C_5=C_6$) is attached to two identical methyl groups, which precludes the possibility of E/Z configuration.

Constitutional Isomers of $C_8H_{16}O$

Constitutional isomers share the same molecular formula ($C_8H_{16}O$) but have different atomic connectivity. This class includes a vast number of compounds with different functional groups and carbon skeletons.^[7] Examples include:

- Alcohols:
 - Positional Isomers: Octan-1-ol, Octan-2-ol, Octan-3-ol, etc.
 - Skeletal Isomers: 2-Ethylhexan-1-ol, Cyclooctanol.^[8]
- Aldehydes: Octanal, 2-methylheptanal, 3-methylheptanal.^[9]
- Ketones: Octan-2-one, Octan-3-one, 5-methyl-3-heptanone.
- Ethers:

- Acyclic Ethers: 1-methoxyheptane.
- Cyclic Ethers (Oxanes): 2,2,5,5-Tetramethyltetrahydrofuran.[7]



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Caption: Classification of isomers for the molecular formula C₈H₁₆O.

Physicochemical and Spectroscopic Data

Key properties of **6-methyl-5-hepten-2-ol** are summarized in the table below. This data is crucial for its identification, handling, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₆ O	[1]
Molecular Weight	128.21 g/mol	[5]
CAS Number	1569-60-4	[1][5]
Appearance	Liquid	[5]
Density	0.844 g/cm ³	[8]
Boiling Point	174 °C	[8]
Flash Point	68 °C (154.4 °F) - closed cup	[5]
InChI Key	OHEFFKYKJVVOX- UHFFFAOYSA-N	[1][5]
SMILES	<chem>CC(O)CCC=C(C)C</chem>	[5]

Spectroscopic data is essential for structural elucidation. Various spectral data for (±)-**6-Methyl-5-hepten-2-ol** are publicly available, including NMR (¹H and ¹³C), FTIR, Raman, and Mass Spectrometry (GC-MS).[\[6\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Experimental Protocols

While numerous synthetic routes exist for isomers of C₈H₁₆O, a common and illustrative method for preparing **6-methyl-5-hepten-2-ol** involves the synthesis of its corresponding ketone, 6-methyl-5-hepten-2-one, followed by a reduction step.

Synthesis of 6-Methyl-5-hepten-2-one

The precursor ketone is an important intermediate for various fine chemicals, including vitamins and fragrances.[\[13\]](#) Several industrial methods for its synthesis have been developed.

Method 1: From Isoprene and Acetone A prevalent method involves the reaction of isoprene with hydrogen chloride to produce isopentenyl chloride. This intermediate then reacts with acetone in the presence of a base and a phase transfer catalyst to yield 6-methyl-5-hepten-2-one.[\[13\]](#)[\[14\]](#)

- **Isopentenyl Chloride Formation:** Isoprene is reacted with HCl.
- **Condensation:** The resulting isopentenyl chloride is condensed with acetone using a sodium hydroxide solution and a phase transfer catalyst (e.g., benzyltriethylammonium chloride). The reaction is typically maintained at 60-61°C for several hours.^[13]

Method 2: From Acetylene and Acetone This route involves the ethynylation of acetone with acetylene to form 2-methyl-3-buten-2-ol. This is followed by partial hydrogenation and a Carroll rearrangement to produce the final ketone.^{[13][14]}

Reduction to 6-Methyl-5-hepten-2-ol

The conversion of the ketone to the secondary alcohol is a standard reduction reaction.

Protocol: Sodium Borohydride Reduction

- **Dissolution:** 6-Methyl-5-hepten-2-one is dissolved in a suitable protic solvent, typically methanol or ethanol, in an ice bath.
- **Addition of Reducing Agent:** Sodium borohydride (NaBH_4) is added portion-wise to the stirred solution. The molar ratio is typically in slight excess of the ketone (e.g., 1:1.1 ketone:borohydride).
- **Reaction:** The reaction mixture is stirred at 0°C and then allowed to warm to room temperature for 1-2 hours until the reaction is complete (monitored by TLC or GC).
- **Workup:** The reaction is quenched by the slow addition of a weak acid (e.g., dilute HCl) until the effervescence ceases.
- **Extraction:** The product is extracted from the aqueous layer using an organic solvent such as diethyl ether or ethyl acetate.
- **Purification:** The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO_4 or Na_2SO_4), filtered, and the solvent is removed under reduced pressure. The resulting crude alcohol can be further purified by distillation or column chromatography to yield pure **6-methyl-5-hepten-2-ol**.

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